physicochemical properties of 2,5-Dichloro-4-ethoxypyrimidine
physicochemical properties of 2,5-Dichloro-4-ethoxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-ethoxypyrimidine
Abstract
This technical guide provides a comprehensive analysis of the core , a halogenated pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. While publicly available data for this specific isomer is limited, this document synthesizes known information for closely related structural analogs and the parent compound, 2,5-Dichloropyrimidine, to provide a robust predictive framework. The primary focus is on delivering field-proven, detailed experimental methodologies for determining critical parameters such as thermal properties, solubility, and stability. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as an essential resource for scientists seeking to characterize this and similar chemical entities, ensuring data integrity and reproducibility in a research and development setting.
Introduction: The Strategic Importance of Dichlorinated Pyrimidines
Substituted pyrimidines are a cornerstone of modern pharmacology and agrochemistry. The strategic placement of halogen atoms, particularly chlorine, on the pyrimidine ring creates highly reactive sites for nucleophilic substitution, making compounds like 2,5-Dichloro-4-ethoxypyrimidine valuable and versatile intermediates.[1] The reactivity of the chloro groups, often differential based on their position, allows for sequential and site-selective introduction of various functional groups. This capability is paramount in the synthesis of complex molecules, including anti-tumor agents and advanced herbicides.[1]
A thorough understanding of the physicochemical properties of such an intermediate is not merely academic; it is a prerequisite for successful process development, reaction optimization, and formulation. Properties like solubility dictate solvent selection and reaction kinetics, while thermal stability defines the operational limits for synthesis and purification. This guide provides both the foundational data and the practical methodologies required to fully characterize 2,5-Dichloro-4-ethoxypyrimidine.
Core Physicochemical Properties
The following sections detail the known and predicted properties of 2,5-Dichloro-4-ethoxypyrimidine. Data for the closely related isomer, 2,4-Dichloro-5-ethoxypyrimidine, is included for comparative purposes, as isomer-specific properties can be expected to be similar but not identical.
Structural and General Properties
The fundamental identity of the molecule is defined by its structure and molecular weight.
Caption: Chemical Structure of 2,5-Dichloro-4-ethoxypyrimidine.
Table 1: General and Structural Properties
| Property | Value (2,5-Dichloro-4-ethoxypyrimidine) | Value (Isomer: 2,4-Dichloro-5-ethoxypyrimidine) | Reference |
| Molecular Formula | C₆H₆Cl₂N₂O | C₆H₆Cl₂N₂O | [2] |
| Molecular Weight | 193.03 g/mol | 193.03 g/mol | [2] |
| Appearance | White to Almost white powder/lump (Predicted) | White to Almost white powder to lump | [3] |
| CAS Number | Not Available | 280582-25-4 | [2] |
Thermal Properties
The melting and boiling points are critical for purification processes like distillation and for defining safe handling temperatures.
Table 2: Thermal Properties
| Property | Value (Isomer: 2,4-Dichloro-5-ethoxypyrimidine) | Reference |
| Melting Point | 41-42 °C | [4] |
| Boiling Point | 273.7 °C (at 760 mmHg) | [2][4] |
| Flash Point | 119.4 °C | [4] |
Note: The boiling point for a related compound, 2,5-Dichloropyrimidine, is 190 °C.[5] This highlights how different substituent groups (ethoxy vs. hydrogen) significantly impact thermal properties.
Physical Properties
Density is an important parameter for process calculations, including reactor volume and mass transfer estimations.
Table 3: Physical Properties
| Property | Value (Isomer: 2,4-Dichloro-5-ethoxypyrimidine) | Reference |
| Density | 1.375 g/cm³ | [4] |
Solubility Profile
The lack of published data necessitates a robust and standardized experimental approach for its determination. The "shake-flask" method is the gold standard for measuring equilibrium solubility and is detailed in Section 3.2.
Stability and Reactivity
Understanding a compound's stability is paramount for safe storage and handling, as well as for preventing degradation during chemical reactions. Based on data for analogous dichloropyrimidine compounds, the following stability profile can be inferred.
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General Stability : The product is expected to be chemically stable under standard ambient conditions (room temperature).
-
Sensitivities : The compound is likely sensitive to moisture and air.[7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Hazardous Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[7]
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Hazardous Polymerization : Hazardous polymerization is not expected to occur.[7]
Experimental Methodologies
The following protocols are designed to be self-validating systems, providing researchers with reliable methods to determine key physicochemical properties.
Protocol: Determination of Melting Point
Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) suggests a high-purity substance, while a broad or depressed range indicates the presence of impurities. This protocol uses a standard capillary method for its accuracy and small sample requirement.
Methodology:
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Sample Preparation: Ensure the 2,5-Dichloro-4-ethoxypyrimidine sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range.
-
Accurate Determination: Prepare a new capillary. Heat the apparatus to a temperature approximately 10-15 °C below the scouted melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting range is reported as T₁ - T₂. For a self-validating measurement, repeat the determination two more times. The reported value should be the average of three consistent readings.
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
Causality: This method is designed to determine the maximum amount of a solute that can dissolve in a solvent at a specific temperature, known as equilibrium solubility. The core principle is to create a saturated solution and allow it to reach equilibrium over an extended period, ensuring that the measured concentration represents the true solubility limit. The workflow is critical to avoiding errors from incomplete dissolution or solvent evaporation.[6]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2,5-Dichloro-4-ethoxypyrimidine to several vials. The visible presence of undissolved solid is crucial to confirm that saturation has been reached.[6]
-
Add a precise, known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent any solvent evaporation during the experiment.[6]
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or on a stir plate.
-
Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary study might be needed to confirm the minimum time required.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The final solubility is typically reported in units of mg/mL or mol/L at the specified temperature. The process should be repeated at least in triplicate to ensure reproducibility.
-
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. If there is a risk of dust formation, use a certified respirator.[8]
-
Handling: Avoid all personal contact, including inhalation of dust.[9][10] Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Storage: Store in a dry, cool, and well-ventilated place.[7][9] Keep containers tightly closed to prevent moisture contamination. For long-term stability and to prevent degradation from air and moisture, it is highly recommended to store the compound under an inert atmosphere.[7]
Conclusion
2,5-Dichloro-4-ethoxypyrimidine is a valuable synthetic intermediate whose full potential is unlocked through a detailed understanding of its physicochemical properties. While specific data for this isomer remains sparse, this guide establishes a comprehensive framework for its characterization by leveraging data from close analogs and presenting authoritative, step-by-step experimental protocols. The methodologies for determining melting point and equilibrium solubility are designed to generate reliable, reproducible data, empowering researchers in drug discovery and process chemistry to utilize this compound with confidence and precision.
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